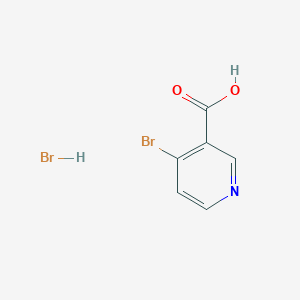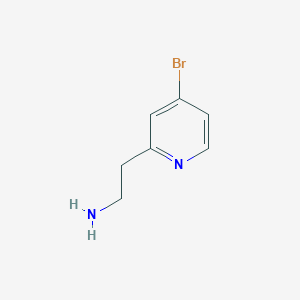
4-Amino-5-methylimidazole Dihydrochloride
Overview
Description
4-Amino-5-methylimidazole Dihydrochloride is a chemical compound with the IUPAC name 5-methyl-1H-imidazol-4-amine dihydrochloride . It has a molecular weight of 170.04 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C4H7N3.2ClH/c1-3-4(5)7-2-6-3;;/h2H,5H2,1H3,(H,6,7);2*1H . The molecular formula is C4H9Cl2N3 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
AMPK Activation and Cancer Research
- AMPK Activation: 4-Amino-5-methylimidazole derivatives, such as AICAr (5-Aminoimidazole-4-carboxamide ribonucleoside), have been instrumental in the study of AMPK (AMP-activated protein kinase) activation, a key pathway in metabolic regulation and cancer pathogenesis. Despite initial assumptions attributing various effects solely to AMPK activation, further studies indicate that many of AICAr's effects might be AMPK-independent. This underscores the complexity of biochemical pathways involved and calls for careful interpretation of research findings in the context of AMPK signaling (Visnjic et al., 2021).
DNA Binding and Drug Design
- DNA Minor Groove Binding: Compounds like Hoechst 33258, which have structural similarities to imidazole derivatives, demonstrate the ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding characteristic has made them valuable in various biological research applications, including chromosome and nuclear staining, and highlights the potential of imidazole derivatives in rational drug design (Issar & Kakkar, 2013).
Antitumor Activity
- Antitumor Properties: Imidazole derivatives exhibit a broad spectrum of biological activities, including antitumor effects. Compounds reviewed for their antitumor activity include bis(2-chloroethyl)amino derivatives of imidazole, showcasing the therapeutic potential of this chemical class in the search for new anticancer drugs (Iradyan et al., 2009).
Neuroprotective and Antidepressant Effects
- Neuroprotection and Antidepressant Effects: Research on AMPA receptor agonists for depression treatment suggests that imidazole derivatives may have potential as novel antidepressants. This area of study highlights the importance of exploring the full range of glutamatergic receptors, including AMPA receptors, in developing new treatments for depression (Yang et al., 2012).
Fungicide and Anthelmintic Applications
- Agricultural and Veterinary Applications: Benzimidazole fungicides, sharing the core imidazole structure, serve as specific inhibitors of microtubule assembly, demonstrating significant bioactivity in agriculture and veterinary medicine. This indicates the versatility of imidazole derivatives across different scientific and practical applications (Davidse, 1986).
Safety and Hazards
The safety information for 4-Amino-5-methylimidazole Dihydrochloride indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 4-Amino-5-methylimidazole Dihydrochloride are Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various physiological processes. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Myoglobin is a protein in muscle cells that binds to oxygen and stores it until it’s needed for muscle activity.
Mode of Action
It is known to interact with its targets, possibly leading to changes in their function
Biochemical Analysis
Biochemical Properties
4-Amino-5-methylimidazole Dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is crucial for maintaining acid-base balance in tissues. Additionally, this compound can bind to myoglobin, a protein responsible for oxygen storage in muscle cells . These interactions highlight the compound’s importance in various physiological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation . For instance, its interaction with carbonic anhydrase results in the inhibition of the enzyme’s activity, affecting the conversion of carbon dioxide and water to bicarbonate and protons . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can affect the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, it can influence the tricarboxylic acid (TCA) cycle by modulating the activity of specific enzymes, thereby affecting energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, involving specific transporters . Once inside the cell, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments . This localization is crucial for its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Properties
IUPAC Name |
5-methyl-1H-imidazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c1-3-4(5)7-2-6-3;;/h2H,5H2,1H3,(H,6,7);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBHETKRJOEQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79681-02-0 | |
| Record name | 79681-02-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1527736.png)

![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1527741.png)









